N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide

Lipophilicity Drug-likeness Permeability prediction

Researchers requiring the exact indanyl-4-hydroxyphenyl connectivity for kinase inhibitor SAR often encounter scaffold variations lacking both pharmacophoric elements. This compound delivers the verified N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide structure. • Dual pharmacophore: indanyl moiety (hydrophobic constraint) + 4-hydroxyphenyl group (H-bond donor/acceptor) for kinase probe design. • ≥95% purity, mp 157-158°C; QA-certified identity. • In stock for immediate global shipping with full documentation.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 321853-28-5
Cat. No. B1362960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide
CAS321853-28-5
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)O
InChIInChI=1S/C17H17NO2/c19-16-8-4-12(5-9-16)10-17(20)18-15-7-6-13-2-1-3-14(13)11-15/h4-9,11,19H,1-3,10H2,(H,18,20)
InChIKeyQTOMIDYVTFNRAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide (CAS 321853-28-5): Physicochemical Baseline and Structural Context for Procurement Specification


N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide (CAS 321853-28-5) is a synthetic small-molecule acetamide (C₁₇H₁₇NO₂, MW 267.32 g/mol) characterized by a 2,3-dihydro-1H-indene ring linked via an acetamide bridge to a 4-hydroxyphenyl moiety [1]. It is cataloged as a research chemical and building block by multiple suppliers, typically at ≥95% purity with a reported melting point of 157–158 °C [2]. The compound falls within a broader structural class of dihydroindene amide derivatives that have been investigated in patent literature as protein kinase inhibitors, though this specific molecule lacks extensive peer-reviewed biological characterization [3]. Its computed physicochemical profile—moderate lipophilicity (XLogP3 = 3.2), two hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds—places it within oral drug-like chemical space according to Lipinski's Rule of Five [1].

Why N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide Cannot Be Readily Substituted by Simple Analogs in Structure-Activity Studies


The target compound represents a specific fusion of a bicyclic indanyl scaffold and a 4-hydroxyphenylacetyl group, a connectivity that cannot be replicated by either fragment alone [1]. N-(2,3-dihydro-1H-inden-5-yl)acetamide (CAS 59856-06-3) lacks the 4-hydroxyphenyl group, which is essential for hydrogen-bonding interactions via the phenolic –OH, while N-(4-hydroxyphenyl)acetamide (acetaminophen, CAS 103-90-2) lacks the indanyl moiety that contributes hydrophobic surface area and conformational constraint [2]. These structural differences preclude simple substitution in any assay designed to probe the contribution of both pharmacophoric elements to target engagement, cellular permeability, or metabolic stability. Prospective users should verify that the exact connectivity and substituent pattern of CAS 321853-28-5 matches their project requirements, as subtle scaffold variations in this class have been associated with divergent kinase selectivity profiles in patent disclosures [3].

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide (CAS 321853-28-5): Quantitative Differentiation from Structural Analogs — Evidence Guide


Lipophilicity (XLogP3) Comparison: Target Compound Versus Des-hydroxy and Des-indanyl Analogs

The target compound exhibits a computed XLogP3 of 3.2, positioning it in a moderate lipophilicity range distinct from both the less lipophilic N-(4-hydroxyphenyl)acetamide (XLogP3 = 0.5) and the more lipophilic N-(2,3-dihydro-1H-inden-5-yl)acetamide (XLogP3 = 1.9) [1][2]. This represents a logP difference of +2.7 log units versus the simple 4-hydroxyphenylacetamide scaffold and +1.3 log units versus the unsubstituted indanyl acetamide, differences that predict significantly altered membrane permeability and non-specific protein binding profiles.

Lipophilicity Drug-likeness Permeability prediction

Hydrogen Bond Donor Count: Target Compound Differentiates from Indanyl-Only Scaffolds

The target compound possesses two hydrogen bond donors (phenolic –OH and amide –NH), whereas N-(2,3-dihydro-1H-inden-5-yl)acetamide (CAS 59856-06-3) has only one HBD (amide –NH) [1][2]. This additional HBD provides a specific pharmacophoric feature absent in the simpler indanyl acetamide scaffold that can engage hydrogen bond-accepting residues in a protein binding pocket. For applications requiring a complete 4-hydroxyphenyl pharmacophore, the des-hydroxy indanyl analog serves as an informative negative control precisely because of this single HBD difference.

Hydrogen bonding Pharmacophore completeness Target engagement

Topological Polar Surface Area (TPSA): A Discriminator of Passive Permeability Relative to Close Analogs

The target compound exhibits a TPSA of 49.3 Ų, determined by the sum of contributions from the amide group and the phenolic –OH . This value is identical to that of N-(4-hydroxyphenyl)acetamide (49.3 Ų) but is higher than that of N-(2,3-dihydro-1H-inden-5-yl)acetamide (29.1 Ų), reflecting the additional polar surface contributed by the 4-hydroxy substituent [1]. TPSA values below 60 Ų are generally associated with good intestinal absorption, while values below 90 Ų are considered permissive for blood-brain barrier penetration, placing the target compound at the boundary of optimal CNS drug-like space and distinguishing it from the more permeable des-hydroxy indanyl scaffold.

TPSA Membrane permeability CNS drug-likeness

Molecular Weight and Heavy Atom Count: Differentiating Bulk Physicochemical Properties from Fragment-Like Analogs

With a molecular weight of 267.32 g/mol, the target compound occupies a size range intermediate between fragment-like molecules (MW < 250) and lead-like compounds (MW < 350), containing 20 heavy atoms [1]. This distinguishes it from N-(4-hydroxyphenyl)acetamide (MW 151.16 g/mol, 11 heavy atoms), a true fragment, and aligns it more closely with N-(2,3-dihydro-1H-inden-5-yl)acetamide (MW 175.23 g/mol, 13 heavy atoms), though the target compound is ~92 Da larger [2]. This molecular weight difference corresponds to the addition of the 4-hydroxyphenyl ring, adding significant hydrophobic surface area and a hydrogen-bonding moiety.

Molecular weight Ligand efficiency Fragment-based drug design

Rotatable Bond Count and Conformational Flexibility: Target Compound Shows a 50% Increase Over the Simpler Indanyl Acetamide Scaffold

The target compound contains three rotatable bonds (the CH₂–CO bond, the CO–NH bond, and the NH–indanyl bond), compared to two rotatable bonds in N-(2,3-dihydro-1H-inden-5-yl)acetamide (the same linkages without the 4-hydroxyphenyl extension) and two rotatable bonds in N-(4-hydroxyphenyl)acetamide [1][2]. This 50% increase in rotatable bond count introduces additional conformational自由度 that may contribute to a more favorable entropic penalty upon binding compared to the simpler indanyl scaffold, while the indane ring itself maintains significant rigidity. The combination of a rigid indanyl core with a flexible acetamide linker creates a scaffold with tunable conformational properties not achievable with either simpler analog.

Conformational entropy Rigidity Binding thermodynamics

Patent Context: Dihydroindene Amide Class as Protein Kinase Inhibitor Scaffolds — Structural Context for Kinase Profiling

The dihydroindene amide scaffold, of which this compound is a specific example, has been claimed in patent literature (US 8,703,771 B2) as a core structure for protein kinase inhibitors targeting Abl, Bcr-Abl, c-Kit, and PDGFR kinases [1]. While this patent does not provide specific IC50 values for CAS 321853-28-5 itself, it establishes that the dihydroindene amide connectivity is a validated kinase-targeting scaffold. The 4-hydroxyphenyl substitution pattern of the target compound represents a specific substructure within this patent class, positioning it as a scaffold-hopping analog relative to the fluorinated and heterocyclic-substituted indene amides exemplified in the patent, which may confer distinct kinase selectivity profiles. Class-level inference: dihydroindene amides lacking the 4-hydroxyphenyl group (such as CAS 59856-06-3) would not engage the same hydrogen-bonding network within the kinase hinge region or selectivity pocket, supporting the need for exact compound identity in kinase profiling campaigns.

Kinase inhibition Patent landscape Scaffold uniqueness

Recommended Procurement and Application Scenarios for N-(2,3-dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide (CAS 321853-28-5)


Kinase Inhibitor Scaffold-Hopping and Selectivity Profiling Campaigns

[1]

Physicochemical Property Reference Standard for Indanyl Acetamide Library Design

[1]

Negative Control Selection and Pharmacophore Deconvolution Studies

[1]

Synthetic Intermediate for Diversification into Dihydroindene Amide-Based Screening Libraries

[1]

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